![molecular formula C23H24N2O5S B300997 Ethyl 4-{[5-(4-ethoxy-3-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B300997.png)
Ethyl 4-{[5-(4-ethoxy-3-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[5-(4-ethoxy-3-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is a thiazolidinone derivative and is commonly referred to as EMTB. EMTB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mecanismo De Acción
The mechanism of action of EMTB is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in cellular processes. EMTB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation. EMTB has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
EMTB has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-tumor effects. The compound has also been found to inhibit the growth of various bacterial and fungal strains, making it a promising candidate for use in the development of new antibiotics. EMTB has also been found to exhibit antioxidant and neuroprotective effects, making it a promising candidate for use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMTB has several advantages for use in lab experiments, including its high purity and stability, and its ability to penetrate cell membranes. However, the compound has some limitations, including its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on EMTB, including the development of new synthesis methods to improve the yield and purity of the compound, and the investigation of its potential applications in the treatment of neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of EMTB and its potential applications in various fields of scientific research.
Métodos De Síntesis
EMTB can be synthesized using a variety of methods, including the reaction of 4-ethoxy-3-methoxybenzaldehyde with 2-aminothiophenol to form a Schiff base, which is then reacted with ethyl 4-chlorobenzoate to yield EMTB. The synthesis of EMTB has been extensively documented in the literature, and several modifications to the synthesis method have been proposed to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
EMTB has been studied extensively for its potential applications in scientific research. The compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects. EMTB has also been found to inhibit the growth of various bacterial and fungal strains, making it a promising candidate for use in the development of new antibiotics.
Propiedades
Nombre del producto |
Ethyl 4-{[5-(4-ethoxy-3-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Fórmula molecular |
C23H24N2O5S |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
ethyl 4-[[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C23H24N2O5S/c1-5-29-18-12-7-15(13-19(18)28-4)14-20-21(26)25(3)23(31-20)24-17-10-8-16(9-11-17)22(27)30-6-2/h7-14H,5-6H2,1-4H3/b20-14-,24-23? |
Clave InChI |
HMVSIQGQZMLRNC-KWKLDLJFSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)OC |
SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)OC |
SMILES canónico |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromo-2-methoxyphenoxy}acetic acid](/img/structure/B300916.png)

![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300919.png)
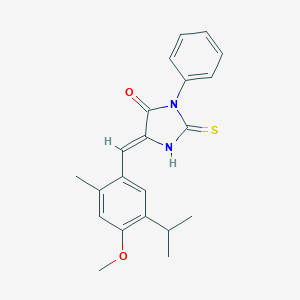
![(2E,5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B300921.png)
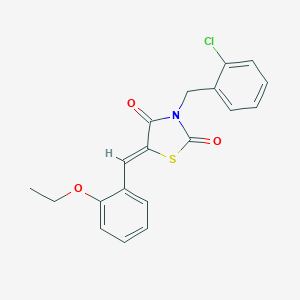
![5-{3-Methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300926.png)
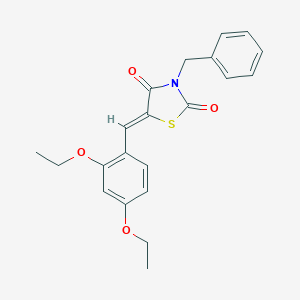
![5-{3-Chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300928.png)
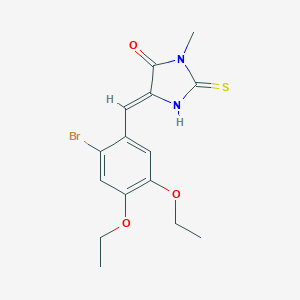
![2-[(4-Bromophenyl)imino]-5-(2,4-dimethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300931.png)
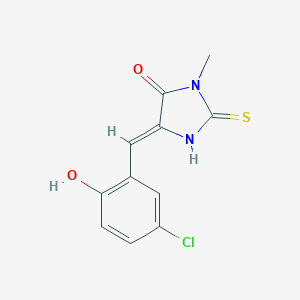
![{4-[(Z)-{(2E)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300933.png)
![{4-[(Z)-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300934.png)